2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester
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Overview
Description
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a 4-chlorophenyl group, and a 4-BOC-piperazino group. The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It’s important to note that boronic esters are generally sensitive to air and moisture .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, which are often used in the development of pharmaceuticals and other biologically active molecules .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of moisture. For instance, boronic esters, including this compound, are known to be susceptible to hydrolysis, especially at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: The starting material, 4-chlorophenylboronic acid, is reacted with pinacol in the presence of a dehydrating agent to form the boronic acid pinacol ester.
Introduction of the Piperazine Group: The boronic acid pinacol ester is then reacted with 4-BOC-piperazine under suitable conditions to introduce the piperazine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with different aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronic ester group.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the boronic ester with aryl halides.
Hydrolysis: The major product is the corresponding boronic acid.
Scientific Research Applications
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: This compound is explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Material Science: It is used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the 4-chlorophenyl and 4-BOC-piperazino groups.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the 4-chlorophenyl group.
Uniqueness
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester is unique due to the presence of the 4-BOC-piperazino group, which provides additional functionality and protection during synthesis. The 4-chlorophenyl group also contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl 4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-14-17(24)8-9-18(16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFHYAWZVYPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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